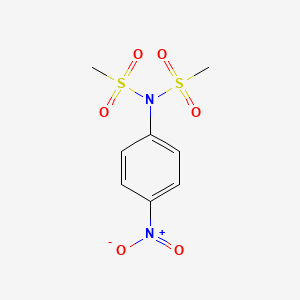

N-(methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide

Overview

Description

N-(methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide, commonly known as MNMS, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNMS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been elucidated through biochemical and physiological studies.

Scientific Research Applications

Analytical Method Development

Nimesulide, closely related to the chemical of interest, has been studied for its electrochemical properties, showcasing its potential in analytical applications. A voltammetric study of nimesulide revealed its reducibility at the mercury electrode and oxidizability at the glassy carbon electrode, facilitating the development of new methods for determining nimesulide in pharmaceutical dosage forms with high accuracy and precision (Álvarez-Lueje, Vásquez, Núñez-Vergara, & Squella, 1997).

Crystal Structure Analysis

Research into the crystal structure of compounds structurally analogous to N-(methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide, such as FJ6 (an analogue of nimesulide) and 4NPMSA, has been conducted to understand their inactivity towards cyclooxygenase-2 and their molecular conformations. These studies provide insights into the design and synthesis of new pharmaceuticals by detailing molecular interactions and structural properties (Michaux et al., 2001); (Gowda, Foro, & Fuess, 2007).

Organic Synthesis and Chemical Reactivity

Several studies have focused on the synthesis and characterization of sulfonamide derivatives and their complexes, investigating their antibacterial activity and the effects of structural modifications on their biological properties. These findings contribute to the development of new drugs and materials with specific biological activities (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).

Spectroscopic Studies

Investigations into the complexes formed by related compounds with organic bases have been carried out using spectroscopic methods. These studies elucidate the structure of complexes in different solvents, offering valuable information for the design of new chemical entities with desired properties (Binkowska et al., 2001).

Biological Activity Research

Research into sulfonamide derivatives of amphetamine, which share functional groups with N-(methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide, has explored their potential biological activities. Such studies aim to uncover new therapeutic agents by understanding the molecular basis of their activity and the impact of structural modifications on their pharmacological profile (Foye & Sane, 1977).

properties

IUPAC Name |

N-methylsulfonyl-N-(4-nitrophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O6S2/c1-17(13,14)10(18(2,15)16)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKTWFXITGZKLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(2-methoxyphenyl)amino]pyridine-3-carboxylate](/img/structure/B2823511.png)

![N-(4-ethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2823515.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2823516.png)

![5-bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide](/img/structure/B2823530.png)

![3-(3,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2823532.png)

![(4-butoxyphenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2823533.png)